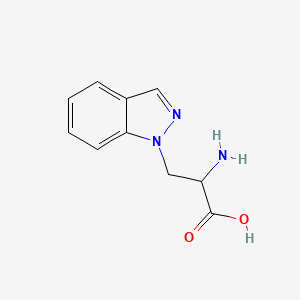
N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide is a chemical compound with the molecular formula C10H12N2O It is a derivative of indene, a bicyclic organic compound, and features a hydroxy group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide typically involves the reaction of 2,3-dihydro-1H-indene-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,3-dihydro-1H-indene-1-carboxamide.
Reduction: Formation of 2,3-dihydro-1H-indene-1-carboximidine.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-1-one: A precursor in the synthesis of N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide.
2,2-Dihydroxy-1H-indene-1,3(2H)-dione: Another indene derivative with different functional groups.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid: A compound with similar structural features but different functional groups
Uniqueness
N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide is unique due to the presence of both a hydroxy group and a carboximidamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other indene derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide |
InChI |
InChI=1S/C10H12N2O/c11-10(12-13)9-6-5-7-3-1-2-4-8(7)9/h1-4,9,13H,5-6H2,(H2,11,12) |
InChI Key |
LEYWGADBXZNRSM-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C1/C(=N/O)/N |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13303618.png)
![2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
![(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13303634.png)







